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Compound of Interest

Compound Name: Cupric acetate

Cat. No.: B7800082 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of

cupric acetate, with a focus on its hydrated dimeric form, copper(II) acetate monohydrate,

[Cu₂(CH₃COO)₄(H₂O)₂]. This document details the precise spatial arrangement of atoms, the

experimental protocols for its determination, and key structural parameters, offering valuable

insights for its application in research and development.

Introduction
Copper(II) acetate, also known as cupric acetate, is a coordination complex with a rich history

and diverse applications, ranging from a catalyst in organic synthesis to a precursor in the

formation of advanced materials. The biological and chemical properties of cupric acetate are

intrinsically linked to its three-dimensional structure. A thorough understanding of its crystal

lattice and molecular geometry is therefore paramount for researchers in fields such as

materials science, catalysis, and pharmacology. This guide focuses on the well-characterized

dimeric "paddlewheel" structure of the monohydrate, which is the most common and stable

form under ambient conditions.

Crystal Structure of Copper(II) Acetate Monohydrate
The crystal structure of copper(II) acetate monohydrate has been extensively studied using

single-crystal X-ray diffraction. It crystallizes in the monoclinic system with the space group
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C2/c.[1] The defining feature of its structure is the dimeric "paddlewheel" conformation, where

two copper atoms are bridged by four acetate ligands.[2][3][4][5][6]

The coordination sphere of each copper(II) ion is completed by an axial water molecule.[2][3][6]

The two copper atoms in the dimer are in close proximity, leading to a significant

antiferromagnetic exchange coupling between them.[2] This interaction results in a diminishing

magnetic moment at lower temperatures.[2][6]

Crystallographic Data
The following table summarizes the key crystallographic data for copper(II) acetate

monohydrate, [Cu₂(CH₃COO)₄(H₂O)₂].

Parameter Value

Crystal System Monoclinic

Space Group C2/c

a 13.168(2) Å

b 8.564(2) Å

c 13.858(2) Å

α 90°

β 117.02(1)°

γ 90°

Z 4

Volume 1390.9(4) Å³

Data obtained from single-crystal X-ray diffraction studies.[1]

Selected Bond Lengths and Angles
The intramolecular distances and angles provide a quantitative description of the molecular

geometry.
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Bond/Angle Length (Å) / Angle (°)

Bond Lengths

Cu-Cu 2.616

Mean Cu-O (acetate) 1.969

Cu-O (water) 2.156

Bond Angles

O-Cu-O (equatorial) ~90° and ~170° (cis and trans)

O(acetate)-Cu-Cu ~85°

O(water)-Cu-Cu ~175°

Note: Bond angles are approximate and can vary slightly between different structural

refinements.[1]

Experimental Protocol: Single-Crystal X-ray
Diffraction
The determination of the crystal structure of copper(II) acetate monohydrate is typically

achieved through single-crystal X-ray diffraction. The following protocol outlines the key steps

involved in this process.

Crystal Growth and Selection: High-quality single crystals of copper(II) acetate monohydrate

are grown, often by slow evaporation of an aqueous solution. A suitable crystal with well-

defined faces and free of visible defects is selected and mounted on a goniometer head.

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data

is collected using a monochromatic X-ray source, typically Mo Kα radiation (λ = 0.71073 Å).

[7] A CCD area detector is commonly used to record the diffraction pattern.[7] A series of

diffraction images are collected as the crystal is rotated through a range of angles.

Data Reduction: The raw diffraction data is processed to correct for experimental factors

such as background noise, Lorentz factor, and polarization. The intensities of the individual
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reflections are integrated. Software such as SAINT is often employed for this step.[7] An

empirical absorption correction, using programs like SADABS, is also applied to account for

the absorption of X-rays by the crystal.[7]

Structure Solution and Refinement: The crystal structure is solved using direct methods,

which phase the diffraction data to generate an initial electron density map. The atomic

positions are then refined using full-matrix least-squares methods based on F².[7] Software

packages such as SHELXS-97 and SHELXL-97 are commonly utilized for structure solution

and refinement, respectively.[7] The refinement process continues until the calculated and

observed diffraction patterns show the best possible agreement.

Visualizations
Experimental Workflow for Crystal Structure
Determination
The following diagram illustrates the logical flow of the experimental and computational steps

involved in determining the crystal structure of a compound like cupric acetate.
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Experimental Steps

Computational Steps

Crystal Growth

Crystal Selection & Mounting

X-ray Data Collection

Data Reduction & Correction

Structure Solution (Direct Methods)

Structure Refinement

Structure Validation & Analysis

Click to download full resolution via product page

Experimental and computational workflow for X-ray crystallography.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b7800082?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7800082?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dimeric Structure of Copper(II) Acetate Monohydrate
This diagram depicts the characteristic "paddlewheel" structure of the [Cu₂(CH₃COO)₄(H₂O)₂]

molecule, highlighting the coordination environment of the copper atoms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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